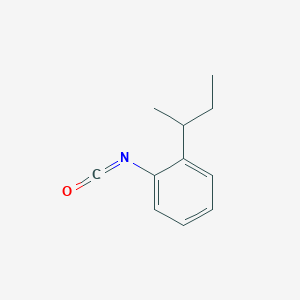

2-sec-Butylphenyl isocyanate

Description

Foundational Principles of Organic Isocyanates in Chemical Synthesis

The chemistry of organic isocyanates is dominated by the addition of nucleophiles across the C=N double bond. The isocyanate group's carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. ugent.be This makes it readily reactive toward compounds containing active hydrogen atoms, such as alcohols, amines, water, and carboxylic acids. ugent.besci-hub.se

The reaction with alcohols to form carbamates (urethanes) is a cornerstone of polyurethane chemistry, a multi-billion dollar industry. tue.nl Similarly, the reaction with primary and secondary amines yields substituted ureas. sci-hub.se These reactions are typically rapid and often proceed without the need for a catalyst, although catalysts can be used to control reaction rates. ugent.be The reactivity of isocyanates is influenced by the electronic nature of their substituent; electron-withdrawing groups tend to increase reactivity, while electron-donating groups decrease it. ugent.be

The synthesis of isocyanates is most commonly achieved through the phosgenation of primary amines. scribd.comsci-hub.se This industrial process involves the reaction of a primary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent. scribd.com Alternative, non-phosgene routes, such as the thermal decomposition of carbamates or the Curtius rearrangement of acyl azides, have also been developed. sci-hub.se

Structural Characteristics and Chemical Significance of Aromatic Isocyanates

Aromatic isocyanates are defined by the direct attachment of the isocyanate group to an aromatic ring. uni.lu This configuration imparts distinct reactivity compared to their aliphatic counterparts. The aromatic ring's electron system influences the electrophilicity of the isocyanate carbon. Generally, aromatic isocyanates are more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aryl group which stabilizes the partial positive charge on the carbon atom. ugent.be

A key structural feature of 2-sec-Butylphenyl isocyanate is the presence of a bulky sec-butyl group at the ortho position relative to the isocyanate functionality. This steric hindrance is a significant factor governing its reactivity. Substituents ortho to the isocyanate group are known to hinder the approach of nucleophiles more effectively than substituents on the reacting nucleophile itself. sci-hub.se This steric shielding can decrease the rate of reactions such as urethane (B1682113) and urea (B33335) formation compared to less hindered aromatic isocyanates like phenyl isocyanate. sci-hub.se

Below are the key structural and physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 480439-17-6 | scbt.com |

| Molecular Formula | C₁₁H₁₃NO | scbt.com |

| Molecular Weight | 175.23 g/mol | scbt.com |

| Predicted XlogP | 4.4 | uni.lu |

| Predicted Boiling Point | Data not available | |

| Predicted Density | Data not available |

Note: Experimental physicochemical data for this compound is limited. The XlogP value is a predicted value.

Current Academic Research Trajectories for Aryl Isocyanates, with Specific Emphasis on this compound

Current research on aryl isocyanates is broad, spanning from fundamental reactivity studies to the development of novel materials and synthetic methodologies. Key areas of investigation include:

Catalysis: The development of new catalysts for controlled isocyanate reactions, including polymerization and cycloaddition, remains an active field. This includes research into metal-based and organocatalysts to achieve higher selectivity and efficiency. researchgate.net

Polymer Chemistry: Aryl isocyanates are fundamental to the synthesis of a wide range of polymers, most notably polyurethanes. Research focuses on creating polymers with tailored properties, such as thermal stability, mechanical strength, and biodegradability. tue.nlacs.org The synthesis of well-defined polyisocyanates with controlled molecular weight and narrow dispersity through living anionic polymerization is a significant area of advancement. acs.org

Multicomponent Reactions: The use of isocyanates as reactive components in multicomponent reactions (MCRs) to build complex molecular architectures in a single step is a growing area of interest in organic synthesis. acs.org

Cycloaddition Reactions: Isocyanates participate in various cycloaddition reactions, such as [2+2], [3+2], and [2+2+2] cycloadditions, to form diverse heterocyclic structures. scribd.commdpi.comnih.gov These reactions are valuable for synthesizing novel compounds with potential biological activity. The dimerization and trimerization of isocyanates are classic examples of their cycloaddition reactivity. scribd.comresearchgate.net

Specific academic research focusing exclusively on This compound is not widely documented in publicly available literature. Its study is largely encompassed within the broader context of substituted aryl isocyanates. The scientific interest in this particular molecule would likely stem from investigations into the effects of significant steric hindrance at the ortho position on the reactivity of the isocyanate group. Such studies could provide valuable insights into reaction mechanisms and kinetics, contributing to the broader understanding of structure-reactivity relationships in isocyanate chemistry. For example, the rate of its reaction with nucleophiles would be compared against other ortho-substituted and non-substituted aryl isocyanates to quantify the steric effect of the sec-butyl group. sci-hub.se

Structure

2D Structure

3D Structure

Properties

CAS No. |

480439-17-6 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-butan-2-yl-2-isocyanatobenzene |

InChI |

InChI=1S/C11H13NO/c1-3-9(2)10-6-4-5-7-11(10)12-8-13/h4-7,9H,3H2,1-2H3 |

InChI Key |

WJDNRCCJBHKDTR-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1N=C=O |

Canonical SMILES |

CCC(C)C1=CC=CC=C1N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Sec Butylphenyl Isocyanate

Conventional Phosgenation Routes to Aryl Isocyanates

The most established and widely used industrial method for producing organic isocyanates is the phosgenation of primary amines. mdpi.comgoogle.com This technological approach is favored for its well-understood processes, high yields, and cost-effectiveness. nih.govacs.org The synthesis of 2-sec-Butylphenyl isocyanate via this route would involve the reaction of 2-sec-butylaniline with phosgene (B1210022) (COCl₂). Phosgenation can be carried out in either a liquid or gas phase. nih.govacs.org

Process Chemistry and Reaction Conditions

The phosgenation process typically occurs in a multi-step reaction sequence within an inert solvent.

Liquid Phase Phosgenation: This method is suitable for amine compounds with high boiling points and is commonly applied in the large-scale production of major aromatic isocyanates like MDI (diphenylmethane diisocyanate) and TDI (toluene diisocyanate). nih.govacs.org The process involves mixing a solution of the primary amine (e.g., 2-sec-butylaniline) in a solvent with a solution of phosgene in the same solvent. google.com The reaction is generally conducted at temperatures ranging from 20 to 240°C and under absolute pressures of 1 to 50 bar. google.com Phosgene is typically used in a stoichiometric excess to ensure complete conversion of the amine. google.com The initial reaction forms a carbamoyl chloride, which is then thermally decomposed to yield the isocyanate and hydrogen chloride.

Gas Phase Phosgenation: In this process, the amine compound is vaporized at high temperatures (ranging from 200 to 600°C) and reacted directly with gaseous phosgene. nih.gov This approach offers advantages such as short reaction residence times (often less than a minute), high space-time yields, and reduced byproducts. acs.org For an annual output of 250,000 tons of TDI, this process can significantly reduce solvent and energy consumption. acs.org

A summary of typical reaction conditions for the phosgenation of aromatic amines is presented in the table below.

| Parameter | Liquid Phase Phosgenation | Gas Phase Phosgenation |

| Temperature | 20 - 240 °C | 200 - 600 °C |

| Pressure | 1 - 50 bar (absolute) | Atmospheric or higher |

| Reactant State | Amine and phosgene in solvent | Vaporized amine and gaseous phosgene |

| Key Feature | Suitable for high-boiling point amines | Short residence time, high throughput |

Byproduct Management in Phosgene-Based Synthesis

A significant challenge in the phosgenation route is the management of byproducts, primarily hydrogen chloride (HCl) and unreacted excess phosgene.

Hydrogen Chloride (HCl): For every isocyanate group created, two molecules of HCl are generated. google.com This byproduct is highly corrosive, especially in the presence of water, where it forms hydrochloric acid. nih.govacs.org This necessitates stringent requirements for the water content in all equipment and process materials to prevent corrosion. acs.org The generated HCl is a major source of industrial hydrochloric acid. chemindigest.com

Excess Phosgene: The process uses an excess of phosgene to drive the reaction to completion. After the reaction, this excess phosgene, along with the HCl, must be separated from the isocyanate-containing reaction mixture. google.com This separation is a crucial step to obtain the crude isocyanate solution before its final purification by distillation. google.com

Non-Phosgene Synthesis Strategies for Aromatic Isocyanates: Green Chemistry Paradigms

Growing concerns over the high toxicity of phosgene and the corrosiveness of HCl have spurred significant research into alternative, "phosgene-free" synthesis routes. mdpi.comnih.govacs.org These methods align with the principles of green chemistry by avoiding hazardous reagents. A promising non-phosgene pathway involves the thermal decomposition of carbamates. mdpi.com This process generally involves two main steps: the synthesis of a carbamate (B1207046) from an amine or nitro compound, followed by the thermal cleavage of the carbamate to the desired isocyanate. nih.govacs.org This route eliminates the involvement of chloride, simplifying separation and purification operations. nih.govacs.org

Carbamate Thermal Cleavage and Catalytic Decompositions

The key step in this non-phosgene route is the thermal decomposition (thermolysis or pyrolysis) of a carbamate precursor. researchgate.net For the synthesis of this compound, the corresponding precursor, such as methyl N-(2-sec-butylphenyl) carbamate, would be heated to yield the target isocyanate and an alcohol (methanol in this case), which can often be recycled. The decomposition is an endothermic reaction that must be operated at elevated temperatures, typically above 150°C. nih.gov

The process can be performed in either the gas or liquid phase. mdpi.com

Gas-Phase Thermolysis: This is often carried out at high temperatures, around 400°C, and can be performed with or without a catalyst. mdpi.com

Liquid-Phase Thermolysis: To lower the process temperature and reduce side reactions, liquid-phase methods have been developed, often employing high-boiling inert solvents. mdpi.com For aryl isocyanate production, the onset of thermolysis typically occurs between 150°C and 240°C. google.com

The thermal decomposition of a carbamate is essentially a reverse reaction of carbamate formation. The process involves the elimination of an alcohol molecule to form the isocyanate N=C=O bond. However, the reaction can be complicated by several potential side reactions, especially at the high temperatures required for thermal cleavage. nih.gov

Possible side reactions include:

Reaction with Water: Any residual water can react with the newly formed isocyanate to produce an amine (e.g., 2-sec-butylaniline) and carbon dioxide. nih.gov

Reaction with Amine: The amine formed from hydrolysis can then react with another isocyanate molecule to form a stable urea (B33335) derivative. nih.gov

Dimerization and Trimerization: Isocyanate molecules can react with each other to form dimers and trimers. nih.gov

Understanding these pathways is crucial for optimizing reaction conditions to maximize the yield of the desired isocyanate product.

To improve the efficiency of carbamate decomposition and allow for lower reaction temperatures, extensive research has focused on developing effective catalysts. nih.gov A wide range of metal compounds have been investigated for this purpose. The goal is to find catalysts that are highly active, selective, cost-effective, and easily separable from the reaction mixture. nih.govgoogle.com

Research has explored various catalyst systems:

Single-Component Metal Catalysts: Simple metal compounds, particularly those of zinc, are noted for their high activity and compatibility with a wide range of substrates. nih.gov

Composite Metal Oxides: Bimetallic catalysts, such as Bi-Zn composite oxides, have been shown to be effective. The addition of zinc can alter the crystalline phase of Bi₂O₃ to a more active form, enhancing catalytic performance. researchgate.net

Clay-Based Catalysts: Silicon-based materials like montmorillonite K-10 have been used as heterogeneous catalysts. Montmorillonite K-10 showed effective catalytic activity for the decomposition of various carbamates, achieving high conversion at temperatures around 183°C. researchgate.net

Other Metal Compounds: Various other metals and their compounds, including manganese, iron, cobalt, copper, titanium, and tin, have been patented or studied for the catalytic decomposition of carbamates. google.comresearchgate.net

The table below summarizes some catalysts investigated for the decomposition of model carbamates to isocyanates.

| Catalyst Type | Example(s) | Reported Observations |

| Metal Oxides | ZnO, Bi₂O₃, Al₂O₃ | Evaluated for cracking of Methyl N-phenyl carbamate at 160-200°C. nih.govutwente.nl |

| Composite Oxides | Bi-Zn Oxides | Used for synthesis of phenyl isocyanate; addition of Zn improves activity. researchgate.net |

| Clay Minerals | Montmorillonite K-10 | Effective for monoisocyanates with electron-withdrawing groups at ~183°C. researchgate.net |

| Bismuth Compounds | Bismuth monomer, oxide, sulfide, halide, or salt | Reported to give high feedstock conversion and product yield; easily separated. google.com |

The development of advanced catalysts remains a central research direction, aiming to optimize reaction conditions to achieve high conversion of raw materials and high yields of the final isocyanate product. nih.gov

Carbonylation of Nitro Compounds and Amines

Carbonylation reactions provide a direct route to isocyanates by introducing a carbonyl group using carbon monoxide (CO). These methods are attractive alternatives to traditional routes that often employ hazardous reagents like phosgene. researchgate.netukessays.com The two primary approaches involve the reductive carbonylation of nitro compounds and the oxidative carbonylation of amines. researchgate.net

The direct carbonylation of aromatic nitro compounds to the corresponding isocyanates is a challenging but appealing one-step synthesis that produces only CO2 as a byproduct. researchgate.netscg.ch Success in this area heavily relies on the development of efficient catalytic systems. Group VIII transition metals, particularly palladium and rhodium, are frequently used. researchgate.netgoogle.com

For the direct carbonylation of nitroarenes, palladium-based catalysts paired with nitrogen-containing heterocyclic ligands, such as phenanthroline, have shown notable efficacy. scg.ch The addition of Lewis acid co-catalysts can also promote the reaction. researchgate.net In the oxidative carbonylation of amines, palladium catalysts are also prominent. For instance, a palladium(II) catalyst in conjunction with a copper acetate (B1210297) co-catalyst can be used for the electrocatalytic carbonylation of aromatic amines to isocyanates under mild conditions. researchgate.net

Below is a table summarizing representative catalytic systems for the carbonylation of nitroarenes and anilines, which are analogous to the synthesis of this compound.

| Precursor | Catalyst System | Conditions | Product | Yield (%) |

| Nitrobenzene | Pd catalyst with phenanthroline ligand | High CO pressure, elevated temperature | Phenyl isocyanate | Moderate to High |

| Aniline | Pd(PPh3)2Cl2 / Copper Acetate | Electrocatalytic, mild conditions | Phenyl isocyanate | High |

| Aromatic Nitro Cmpd. | Heterogeneous Pd, Rh, or Ir on Al2O3 | High temperature and pressure | Aromatic Isocyanate | Variable |

| Aniline | Palladium/iodide | Oxidative carbonylation | Diphenylurea (isocyanate precursor) | High |

This table presents illustrative data for the general method on analogous compounds.

The design of the reactor system is critical for the safe and efficient production of isocyanates, especially when handling toxic and high-pressure gases like carbon monoxide. jinzongmachinery.comnih.gov For industrial-scale production, continuous reactors are often favored over batch reactors as they offer better consistency and safety. jinzongmachinery.com

Innovations in reactor technology include:

High-Gravity Rotating Bed Reactors: These reactors enhance micromixing and mass transfer between gas and liquid phases, which can intensify the reaction process, reduce the required amount of hazardous reactants, and lower energy consumption. google.com

Gas-Phase Phosgene Reactors: Although this article focuses on non-phosgene routes, advancements in reactor design from the phosgene process are relevant. Bayer MaterialScience developed a gas-phase process where amine and phosgene are superheated and reacted in a specially designed nozzle, significantly reducing reaction time and equipment size. nih.gov

Continuous Stirred-Tank Reactors (CSTRs): CSTRs are explored in flow chemistry to handle multiphasic reactions that could otherwise cause blockages in typical flow systems, ensuring continuous production. cardiff.ac.uk

Materials of Construction: Modern reactors are built with corrosion-resistant alloys and composites to withstand the harsh conditions and corrosive byproducts often present in isocyanate synthesis, thereby increasing longevity and reducing downtime. jinzongmachinery.com

Process intensification aims to make chemical manufacturing safer, more efficient, and more compact. ukessays.com For isocyanate synthesis, this involves not only advanced reactor design but also the use of highly active and selective catalysts that allow for milder reaction conditions.

Curtius Rearrangement and Related Approaches for Aryl Isocyanates

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide intermediate. nih.govrsc.org First described by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov The resulting isocyanate is a stable intermediate that can be isolated or trapped in situ with nucleophiles like alcohols or amines to form carbamates or ureas, respectively. wikipedia.orgorganic-chemistry.org

The general sequence for the Curtius rearrangement is:

Conversion of a carboxylic acid (e.g., 2-sec-butylbenzoic acid) to an activated form, such as an acid chloride.

Reaction with an azide source (e.g., sodium azide) to form the acyl azide. nih.gov

Thermal or photochemical rearrangement of the acyl azide to the isocyanate. wikipedia.org

The Curtius rearrangement demonstrates broad functional group tolerance, making it applicable to a wide array of aryl carboxylic acids, including aliphatic, aromatic, saturated, and unsaturated variants. nih.govnih.gov This versatility allows for the synthesis of complex and highly functionalized aryl isocyanates. For example, the synthesis of the antiviral drug Oseltamivir utilizes a key Curtius rearrangement step. wikipedia.org

However, there are limitations. The traditional method often requires elevated temperatures for the rearrangement, which may not be suitable for thermally sensitive substrates. The acyl azide intermediates can be explosive, necessitating careful handling. Furthermore, photochemical rearrangement can proceed through a nitrene intermediate, which may lead to unwanted side reactions like C-H insertion. wikipedia.org The choice of reagents for forming the acyl azide, such as diphenylphosphoryl azide (DPPA) or sodium azide with a chloroformate, can influence the reaction's efficiency and compatibility with other functional groups present in the precursor. nih.govorganic-chemistry.org

To overcome the limitation of high reaction temperatures, catalytic methods have been developed. Both Brønsted and Lewis acids can catalyze the Curtius rearrangement, significantly lowering the required decomposition temperature. For instance, the use of boron trifluoride (BF3) or boron trichloride (BCl3) as a catalyst can reduce the reaction temperature by approximately 100 °C and improve the yield of the isocyanate. wikipedia.org

More recently, an iron(II)-catalyzed Curtius-like rearrangement of hydroxamates to isocyanates has been reported. nih.gov Another enhancement involves the use of zinc(II) triflate in the presence of tetrabutylammonium bromide (TBAB), which facilitates the rearrangement of alkyl azides (derived from aliphatic carboxylic acids) at a mild 40 °C. nih.gov These catalytic approaches expand the utility of the rearrangement by enabling the transformation under milder conditions, thus improving safety and substrate scope.

| Precursor Acid | Reagents for Acyl Azide Formation | Rearrangement Conditions | Product |

| Aromatic Carboxylic Acid | 1. (COCl)2 or SOCl2; 2. NaN3 | Thermal (Heat) | Aryl Isocyanate |

| Aromatic Carboxylic Acid | Diphenylphosphoryl azide (DPPA) | Thermal (Heat) | Aryl Isocyanate |

| Aromatic Carboxylic Acid | Chloroformate, NaN3 | Thermal (Heat) | Aryl Isocyanate |

| Aliphatic Carboxylic Acid | Di-tert-butyl dicarbonate, NaN3 | Zn(OTf)2, TBAB, 40 °C | Alkyl Isocyanate |

This table presents illustrative reagents and conditions for the general method.

Oxidative Methodologies for Isonitrile Conversion to Isocyanates

The oxidation of isonitriles (also known as isocyanides) presents another synthetic route to isocyanates. acs.org Isonitriles have the functional group –N+≡C−, isomeric to nitriles (–C≡N). wikipedia.org While various oxidizing agents like mercuric oxide and ozone have been reported, many require harsh conditions. acs.org

A particularly efficient and mild method involves the use of dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (TFAA). acs.org This reaction proceeds rapidly, often completing in minutes at low temperatures (e.g., -60 to 0 °C). The only byproduct is dimethyl sulfide, and the resulting isocyanate can be used directly or easily isolated by solvent evaporation. This TFAA-catalyzed oxidation is mechanistically distinct from older halogen-catalyzed DMSO oxidations that required prolonged heating. acs.org The reaction is believed to proceed via the formation of an isocyanate intermediate that can be detected by infrared spectroscopy (characteristic absorption at ~2257 cm-1). acs.org This methodology provides a valuable alternative for synthesizing isocyanates from isonitrile precursors under gentle conditions.

Emerging and Alternative Synthetic Pathways for this compound Analogues

Several non-phosgene methods represent promising avenues for the synthesis of aryl isocyanates. acs.org These routes often involve the thermal decomposition of a carbamate intermediate, which is synthesized through various phosgene-free reactions. nih.gov

Reductive Carbonylation of Nitroaromatics: This direct method synthesizes isocyanates by reacting nitroaromatic compounds with carbon monoxide, representing a concise route to the target molecule. acs.orgukessays.com The process is typically catalyzed by transition metal complexes, with palladium-based systems being extensively studied. acs.orgresearchgate.netosti.gov A two-step variation involves first converting the nitro compound to a carbamate, which is then thermally decomposed to the isocyanate. nih.gov This approach helps to simplify purification and enhance product quality by eliminating chloride involvement. nih.gov

The Dimethyl Carbonate (DMC) Pathway: Utilizing dimethyl carbonate (DMC) as a substitute for phosgene is a well-regarded green chemistry approach. researchgate.net The synthesis involves two main steps: the methoxycarbonylation of an amine with DMC to produce a carbamate, followed by the decomposition of the carbamate to the isocyanate. researchgate.net This method is noted for being non-toxic, non-polluting, and having high atom economy. researchgate.net The reaction of aromatic amines with DMC often requires harsher conditions than with aliphatic amines due to the lower nucleophilicity of the aromatic amine. nih.gov

The Urea Method: This pathway uses urea, alcohol, and an amine as raw materials to first synthesize a carbamate, which is subsequently decomposed to the isocyanate. nih.govacs.org A significant advantage of this method is that its byproducts, alcohol and ammonia, can be recycled back into the process, potentially achieving a "zero emission" synthesis. nih.gov

Rearrangement Reactions: Classic organic reactions that produce an isocyanate intermediate are also viable synthetic pathways. These include:

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. colab.wswikipedia.orgorganic-chemistry.org The reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org The process is considered a concerted mechanism, where the loss of nitrogen and alkyl migration occur simultaneously. wikipedia.org

Lossen Rearrangement: In this reaction, a hydroxamic acid is converted to an isocyanate. colab.wsunacademy.com

Schmidt Reaction: This reaction treats a carboxylic acid with hydrazoic acid under acidic conditions to yield an isocyanate intermediate. colab.wsscribd.com

These rearrangement reactions are valuable due to their ability to replace a carboxy group with an amino group (after hydrolysis of the isocyanate) and proceed through the versatile isocyanate intermediate. colab.ws

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of isocyanates like this compound involves careful control over several key reaction parameters to maximize yield and purity while minimizing side reactions and energy consumption. researchgate.net

Solvent Selection and Reaction Medium Engineering

The choice of solvent is critical in isocyanate synthesis, significantly influencing reaction rates and outcomes. The solvent's primary role in the traditional phosgenation process is to dissolve the starting amine and the phosgene, as well as to help manage the reaction temperature.

Research on analogous reactions, such as the aza-Michael addition of anilines, demonstrates that solvent properties like hydrogen bond donor ability can significantly affect the reaction. academie-sciences.fr Polar protic fluorinated alcohols, for instance, have been shown to favor the addition of weak nucleophiles. academie-sciences.fr In the context of reactions involving anilines, solvation around the amino group through the solvent's hydrogen-bond donor property can be a dominant factor in altering the reaction rate. researchgate.net

The table below illustrates the impact of different solvents on the reaction rate of phenyl isocyanate, a structural analogue, highlighting the significant variation that can be expected.

| Solvent | Relative Reaction Rate | Key Property |

| Toluene | High | Non-polar, Aprotic |

| Xylene | Low | Non-polar, Aprotic |

| 1,4-Dioxane | Medium | Polar, Aprotic |

| Cyclohexanone | High | Polar, Aprotic |

| Acetonitrile | Low | Polar, Aprotic |

This table is generated based on qualitative and comparative data from analogous isocyanate reactions. Actual rates for this compound may vary.

Temperature and Pressure Influence on Synthesis Efficiency

Temperature and pressure are fundamental parameters that must be precisely controlled for efficient isocyanate synthesis. In the liquid-phase phosgenation process, reactions are typically carried out in multiple stages with distinct temperature profiles. google.com

Initial Stage (Carbamoyl Chloride Formation): This stage is highly exothermic and is generally conducted at lower temperatures, often below 160°C, to form the carbamoyl chloride intermediate. google.com

Second Stage (Isocyanate Formation): In this stage, the carbamoyl chloride is cleaved to form the isocyanate and hydrogen chloride. This step is endothermic and requires higher temperatures, typically from 100°C to 240°C, to proceed efficiently. google.com

In gas-phase phosgenation, even higher temperatures (200°C to 600°C) are employed. nih.gov Conversely, purification steps such as distillation are performed under reduced pressure (1 to 120 mbar) and controlled temperatures (90 to 170°C) to separate the pure isocyanate from byproducts and polymeric residues without causing thermal degradation. google.com Optimizing these parameters is crucial to prevent side reactions, such as the formation of ureas or the polymerization of the isocyanate product. nih.gov

Reagent Stoichiometry and Impurity Control

Precise control of reagent stoichiometry is essential for maximizing the yield of the desired isocyanate and minimizing the formation of impurities. In the phosgenation of amines, a stoichiometric excess of phosgene is commonly used to ensure the complete conversion of the primary amine. google.com This helps prevent the reaction of the newly formed isocyanate with unreacted amine, which would lead to the formation of urea byproducts. rsc.orgepo.org

Common Impurities and Their Control:

Excess Phosgene and Hydrogen Chloride (HCl): These are the most common impurities. They are typically removed in one or more steps, often involving stripping with an inert gas or distillation, before the final purification of the isocyanate. google.comgoogle.com

Solvent: The reaction solvent is distilled off after the removal of phosgene and HCl. google.com

Byproducts: Side reactions can lead to the formation of various impurities, including substituted ureas, biurets, and carbodiimides. Phenyl isocyanate, formed from residual aniline in the synthesis of MDI, is an example of a common impurity that must be eliminated. mtak.hu

Polymeric Residues: High-molecular-weight polymers can form, especially at elevated temperatures. google.com

Methods for purification include distillation under reduced pressure and filtration. google.commtak.hu In some cases, chemical treatment is used to convert impurities into more easily separable forms. For example, residual phenyl isocyanate can be reacted with methylene (B1212753) diphenyl diamine (MDA) to form carbamide compounds, which are then removed by distillation or filtration. mtak.hu

| Impurity Type | Common Examples | Source | Control/Removal Method |

| Unreacted Reagents | Phosgene, Hydrogen Chloride | Excess reagent from phosgenation | Distillation, Inert gas stripping google.comgoogle.com |

| Side-Reaction Products | Substituted Ureas, Biurets | Reaction of isocyanate with unreacted amine or water | Stoichiometric control (excess phosgene), Distillation google.comepo.org |

| Related Isocyanates | Phenyl Isocyanate (in MDI synthesis) | Impurities in starting materials (e.g., aniline in MDA) | Chemical conversion followed by distillation/filtration mtak.hu |

| Polymeric Material | High-molecular-weight polymers | Thermal stress, side reactions | Distillation (residue), Filtration google.com |

Reactivity and Reaction Mechanisms of 2 Sec Butylphenyl Isocyanate

Nucleophilic Addition Reactions of 2-sec-Butylphenyl Isocyanate

The core of this compound's reactivity lies in nucleophilic addition to the carbon-nitrogen double bond. chemeurope.com The carbon atom of the isocyanate group carries a partial positive charge, making it a prime target for nucleophiles. chemeurope.comyoutube.com This interaction leads to the formation of a variety of important chemical linkages, including urethanes and ureas.

The reaction between an isocyanate and a hydroxyl-containing compound, such as an alcohol, results in the formation of a urethane (B1682113) (carbamate). ugent.benih.govl-i.co.uk This reaction is a cornerstone of polyurethane chemistry. nih.govl-i.co.uk The general reactivity of alcohols with isocyanates follows the order: primary alcohols > secondary alcohols > tertiary alcohols, a trend attributed to steric hindrance. ugent.bekuleuven.be Given the steric bulk of the sec-butyl group on the phenyl ring, the reaction of this compound with alcohols is expected to be slower than that of unsubstituted phenyl isocyanate.

The kinetics of urethane formation are complex and can be influenced by various factors, including the structure of the isocyanate and the alcohol, the solvent, and the presence of catalysts. ugent.bersc.org The reaction is often found to follow second-order kinetics, being first order in both isocyanate and alcohol concentration. researchgate.net However, autocatalysis by the alcohol or the urethane product can lead to more complex kinetic profiles. ugent.bersc.orgresearchgate.net

Studies on the reaction of phenyl isocyanate with various alcohols have provided insights into the rate constants and activation energies of these transformations. For instance, the reaction rate constants are generally higher for primary alcohols compared to secondary alcohols. researchgate.netnih.gov The presence of a bulky substituent on the aromatic ring, such as the sec-butyl group in this compound, would be expected to decrease the reaction rate due to steric hindrance at the reaction center.

Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Various Alcohols

| Alcohol | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| 1-Butanol | Dichloromethane | Ambient | Varies with concentration and catalyst |

| 1-Propanol | THF | 25 | ~1.5 x 10⁻⁴ (stoichiometric) |

| 2-Propanol | Not Specified | 25 | Lower than primary alcohols |

The mechanism of the reaction between an isocyanate and an alcohol has been the subject of numerous studies. A commonly proposed mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. ugent.bemdpi.com This can proceed through a one-step concerted mechanism or a two-step mechanism involving a zwitterionic intermediate. ugent.be

Furthermore, it has been suggested that alcohol molecules can form hydrogen-bonded associates (dimers, trimers, etc.), and these associates may be the primary reacting species, acting as both a nucleophile and a proton transfer agent. nih.govkuleuven.be Theoretical and experimental studies suggest that the reaction may involve a cyclic transition state facilitated by one or more alcohol molecules. kuleuven.be In the case of this compound, the bulky ortho substituent would likely influence the geometry of this transition state, potentially increasing the activation energy of the reaction.

This compound readily reacts with primary and secondary amines to form substituted ureas. commonorganicchemistry.comwikipedia.org This reaction is generally much faster than the corresponding reaction with alcohols. poliuretanos.net It also reacts with water, a process that leads to the formation of an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. l-i.co.ukresearchgate.net The newly formed amine can then react with another isocyanate molecule to produce a symmetrically disubstituted urea (B33335). l-i.co.ukresearchgate.net

The hydrolysis of isocyanates is a critical reaction, particularly in the production of polyurethane foams where water is used as a blowing agent to generate carbon dioxide gas. l-i.co.uk The kinetics of the hydrolysis of phenyl isocyanate have been shown to be subject to general base catalysis. rsc.org Studies suggest that the uncatalyzed reaction involves two water molecules, one acting as the nucleophile and the other as a general base to facilitate proton transfer. rsc.org The reaction proceeds through a carbamic acid intermediate which subsequently decarboxylates to yield an amine and carbon dioxide. researchgate.net The rate of this reaction is influenced by factors such as pH and the presence of catalysts.

Table 2: Overview of Isocyanate Hydrolysis

| Reactant | Product | Intermediate | Key Features |

|---|

The formation of a urea linkage through the reaction of an isocyanate with an amine is typically a rapid and exothermic process that does not require a catalyst. commonorganicchemistry.compoliuretanos.net The high nucleophilicity of the amine's nitrogen atom facilitates a swift attack on the isocyanate's carbonyl carbon. The reaction mechanism is a straightforward nucleophilic addition.

The reactivity of amines with isocyanates is influenced by the basicity and steric hindrance of the amine. poliuretanos.netaub.edu.lb Aliphatic amines are generally more reactive than aromatic amines. poliuretanos.net The reaction of this compound with an amine would result in an unsymmetrically substituted urea. The bulky sec-butyl group would likely have a lesser impact on the reaction rate with small primary amines compared to its effect on the reaction with bulkier secondary amines or alcohols.

Allophanate (B1242929) and Biuret (B89757) Formation from Urethane and Urea Linkages

The isocyanate group (–NCO) is highly reactive and can further react with the active hydrogen atoms present on urethane and urea linkages. The reaction of an isocyanate with a urethane group results in the formation of an allophanate linkage. ebrary.nettue.nl Similarly, the reaction with a urea group yields a biuret linkage. tue.nlacs.org These reactions are significant side reactions in polyurethane chemistry, occurring after the primary formation of urethane or urea bonds. acs.org

The formation of these linkages introduces branch points in what might otherwise be linear polymer chains, effectively doubling the functionality of the site of reaction. ebrary.netacs.org Both allophanate and biuret formation are reversible, particularly at elevated temperatures. ebrary.netresearchgate.net For instance, allophanate linkages tend to dissociate back to the parent urethane and isocyanate at temperatures above 100-150°C. ebrary.net

Conditions Favoring Allophanate and Biuret Formation

The formation of allophanate and biuret linkages is not spontaneous under all conditions and is generally less favorable than the primary urethane or urea forming reactions. ebrary.net Specific conditions are required to promote these secondary reactions.

Key factors include:

Excess Isocyanate: A stoichiometric excess of isocyanate groups relative to hydroxyl or amine groups is a primary driver for these reactions. ebrary.netacs.org Once the primary nucleophiles are consumed, the isocyanate can react with the N-H protons of the newly formed urethane or urea linkages.

Elevated Temperatures: Higher temperatures increase the rate of these reactions. ebrary.net Allophanates are typically formed at temperatures above 110°C, while biurets form at temperatures exceeding 120°C. researchgate.net However, the reversibility of these bonds also increases with temperature. ebrary.net

Catalysis: The presence of certain catalysts can promote allophanate and biuret formation. While specific catalysts are often chosen to favor the primary urethane reaction, some may also accelerate these secondary reactions.

Local Inhomogeneities: Even in systems with a balanced stoichiometry, localized areas of high isocyanate concentration can lead to the formation of allophanate and biuret structures. ebrary.net

Table 1: Conditions Influencing Allophanate and Biuret Formation

| Condition | Effect on Formation | Source(s) |

|---|---|---|

| Excess Isocyanate | Promotes reaction with urethane/urea N-H groups. | ebrary.netacs.org |

| High Temperature | Increases reaction rate; typically >100-120°C. | ebrary.netresearchgate.net |

| Catalysts | Certain catalysts can accelerate formation. | acs.org |

| Reaction Time | Longer reaction times, especially at elevated temperatures, can lead to higher conversion. | researchgate.net |

Role in Polymer Branching and Crosslinking

Allophanate and biuret linkages play a crucial role in modifying polymer architecture by introducing branching and crosslinking. ebrary.netacs.org When a diisocyanate, such as a hypothetical 2-sec-butylphenyl diisocyanate, reacts with a diol, a linear polyurethane is initially formed. If an excess of the diisocyanate is used, the remaining isocyanate groups can react with the urethane linkages along the polymer backbone.

Each allophanate or biuret linkage formed acts as a trifunctional branch point, connecting three polymer chains together. acs.org This process transforms a linear or lightly branched polymer into a crosslinked network. ebrary.net The resulting network structure significantly alters the material's properties, leading to increased modulus, improved thermal stability, and enhanced chemical resistance. The density of these crosslinks can be controlled by adjusting the initial isocyanate-to-hydroxyl (or amine) ratio and the reaction conditions. ebrary.net This intentional formation of allophanate crosslinks is a common industrial strategy to achieve desired final polymer properties. ebrary.net

Table 2: Impact of Allophanate/Biuret Formation on Polymer Structure

| Structural Change | Consequence for Polymer Properties | Source(s) |

|---|---|---|

| Introduction of Branch Points | Converts linear chains into branched structures. | acs.org |

| Formation of a Covalent Network | Increases molecular weight and creates a thermoset material. | ebrary.netresearchgate.net |

| Increased Crosslink Density | Enhances mechanical strength, stiffness, and thermal stability. | ebrary.netacs.org |

| Controlled Architecture | Allows for tailoring of material properties by adjusting stoichiometry and conditions. | ebrary.net |

Cycloaddition and Self-Condensation Reactions of this compound

Beyond reacting with active hydrogen compounds, isocyanates can undergo self-condensation reactions. The most significant of these is cyclotrimerization, which produces a highly stable six-membered isocyanurate ring. tue.nl This reaction is a key method for producing polyisocyanurate (PIR) foams, which are known for their excellent thermal stability and flame retardancy. researchgate.net

Isocyanurate Cyclotrimerization

The cyclotrimerization of this compound would involve three molecules reacting to form 1,3,5-tris(2-sec-butylphenyl)isocyanurate. This reaction is highly exothermic. rsc.org The resulting isocyanurate ring is a trifunctional structure that, when formed from diisocyanates, creates a very high crosslink density, leading to rigid and robust materials. utwente.nl While the reaction can occur thermally at very high temperatures, it is almost always facilitated by specific catalysts to proceed at practical rates and temperatures. rsc.org

Catalytic Control over Trimerization Pathways

The selective formation of isocyanurate rings over other potential side reactions (such as dimerization to form uretdiones) is achieved through careful selection of catalysts. tue.nl Trimerization catalysts can be broadly divided into two main categories: Lewis bases and metal-containing compounds. tue.nlresearchgate.net

Lewis Base Catalysts: This category includes anions, zwitterions, and other functional groups with lone electron pairs. tue.nl Common examples are carboxylate salts (like potassium acetate (B1210297) or potassium octoate), quaternary ammonium (B1175870) salts, tertiary amines, and phosphines. researchgate.netrsc.orgumicore.com The catalytic mechanism is generally considered to be an anionic pathway initiated by the nucleophilic attack of the catalyst on the electrophilic carbon of the isocyanate group. tue.nl

Metal-Containing Catalysts: A variety of metal complexes can also catalyze isocyanate trimerization. These include compounds of tin, aluminum, and yttrium. acs.orgrsc.orgrsc.org The mechanism with these catalysts can be more complex, often involving a coordination-insertion pathway where the isocyanate molecule inserts into a metal-ligand bond. rsc.org

The choice of catalyst and reaction conditions allows for precise control over the reaction profile, which is critical in applications like foam production to balance the gelling and blowing reactions. researchgate.netumicore.com

Table 3: Common Catalyst Classes for Isocyanate Trimerization

| Catalyst Class | Specific Examples | General Mechanism | Source(s) |

|---|---|---|---|

| Lewis Bases | Potassium Acetate, Potassium Octoate, Quaternary Ammonium Salts, Tertiary Amines, Phosphines | Anionic pathway via nucleophilic attack on the isocyanate carbon. | tue.nlresearchgate.netrsc.orgumicore.com |

| Metal Compounds | Organotin Compounds, Aluminum Complexes, Yttrium Complexes | Coordination-insertion of isocyanate into a metal-ligand bond. | acs.orgrsc.orgrsc.org |

Kinetic Orders and Intermediate Species in Trimerization

The kinetics of isocyanurate formation are complex and highly dependent on the catalyst system and reaction conditions. The reaction order with respect to the isocyanate can vary significantly, with reported values ranging from 1 to 3. rsc.org For some catalyzed reactions, the kinetics have been found to be second order with respect to the isocyanate. researchgate.net The reaction rate is also sensitive to the catalyst concentration. researchgate.net

The generally accepted mechanism for Lewis base catalysis proceeds through a stepwise anionic pathway. tue.nl

Initiation: A nucleophilic catalyst (Nu⁻) attacks the carbonyl carbon of an isocyanate molecule, forming an anionic intermediate.

Propagation: This intermediate then attacks a second and a third isocyanate molecule in a stepwise manner.

Cyclization and Catalyst Regeneration: After the addition of the third isocyanate, the resulting linear intermediate undergoes ring closure to form the stable isocyanurate ring, regenerating the catalyst in the process. tue.nl

In some systems, particularly those involving alcohols, the formation of isocyanurate may proceed through a two-component route involving carbamate (B1207046) and allophanate intermediates. researchgate.netresearchgate.net In this pathway, an allophanate is formed as a transient intermediate, which then undergoes an addition-elimination step to yield the isocyanurate. researchgate.net Computational studies and mass spectrometric experiments have revealed that the underlying mechanisms can be even more complex, sometimes involving multiple interconnected catalytic cycles where the initial catalyst is only a precatalyst. acs.org

Uretdione (Dimer) Formation

The dimerization of isocyanates results in the formation of a four-membered ring structure known as a uretdione. This reaction involves the [2+2] cycloaddition of two isocyanate molecules. researchgate.net The formation of uretdiones is often a reversible process and can be catalyzed by specific compounds, such as certain pyridines or tertiary phosphines. google.comgoogle.com The use of catalysts is crucial for achieving high selectivity, particularly with aliphatic isocyanates. For instance, 4-dialkylaminopyridines have been shown to selectively catalyze uretdione formation from cycloaliphatic isocyanates like isophorone (B1672270) diisocyanate (IPDI). google.com

The stability of the uretdione ring is temperature-dependent, and heating can shift the equilibrium back toward the isocyanate monomer. This characteristic is utilized in applications involving blocked isocyanates, where the reactive isocyanate group is regenerated at elevated temperatures.

Carbodiimide (B86325) and Uretonimine Formation

In addition to dimerization, isocyanates can undergo a condensation reaction to form carbodiimides (R–N=C=N–R) with the elimination of carbon dioxide. ebrary.netjchemrev.com This process is typically irreversible and is facilitated by catalysts, with phospholene oxides being highly effective in minimizing side reactions. ebrary.netmdpi.comjchemrev.com The formation of the carbodiimide functional group can be monitored by infrared spectroscopy, which shows a characteristic absorption band around 2140 cm⁻¹. ebrary.net

Carbodiimides are themselves reactive species. In the presence of excess isocyanate, a carbodiimide can react further to form a uretonimine. researchgate.netebrary.net This subsequent reaction is generally reversible. ebrary.net Uretonimine formation is of significant industrial importance, particularly in the modification of 4,4'-diphenylmethane diisocyanate (MDI). The conversion of MDI into carbodiimide and subsequently into uretonimine adducts results in a stable, low-viscosity liquid product at room temperature, which enhances its processability in various polyurethane applications. mdpi.comebrary.netgoogle.com

Influence of Aromatic Substituents on Isocyanate Reactivity

The nature and position of substituents on the aromatic ring significantly modulate the reactivity of the isocyanate group. Aromatic isocyanates are inherently more reactive than their aliphatic counterparts due to the resonance effect of the aromatic ring, which stabilizes the negative charge delocalization. nih.gov Substituents influence this reactivity through a combination of steric and electronic effects. rsc.org

Steric Hindrance Effects on Reaction Rates

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. Bulky substituents positioned near the reactive isocyanate group can physically obstruct the approach of other molecules, thereby slowing down reaction rates. mdpi.comrsc.org

The sec-butyl group in this compound is a sterically demanding substituent. wikipedia.org Its placement at the ortho position, immediately adjacent to the isocyanate group, creates significant steric crowding. This crowding is expected to substantially lower the rates of dimerization, carbodiimide formation, and other reactions that require the approach of another molecule to the isocyanate functional group, when compared to less hindered isomers (e.g., 4-sec-butylphenyl isocyanate) or the unsubstituted phenyl isocyanate. The effect of steric hindrance is a well-documented phenomenon; for example, the bulky, asymmetric structure of isophorone diisocyanate (IPDI) contributes to its lower reaction rates compared to less hindered diisocyanates. mdpi.comrsc.org

| Compound | Position of Substituent | Steric Hindrance Level | Predicted Relative Reaction Rate |

|---|---|---|---|

| Phenyl Isocyanate | N/A (Unsubstituted) | Low | High |

| 4-sec-Butylphenyl Isocyanate | para | Low (at reactive site) | High |

| This compound | ortho | High | Low |

Electronic Effects on the Isocyanate Group

The electronic effect of a substituent alters the electron density distribution within the molecule, which in turn affects the reactivity of the functional group. The key to isocyanate reactivity is the electrophilic nature of the carbonyl carbon. rsc.orgmdpi.com

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the aromatic ring through an inductive effect. This increased electron density is partially relayed to the isocyanate group, which reduces the positive charge (electrophilicity) on the carbonyl carbon. Consequently, EDGs decrease the reactivity of the isocyanate. nih.govrsc.org

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, pull electron density away from the aromatic ring. This effect increases the electrophilicity of the isocyanate carbon, making the group more susceptible to nucleophilic attack and thus increasing its reactivity. nih.govrsc.org

| Substituent Type | Example Group | Effect on Carbonyl Carbon | Resulting Isocyanate Reactivity |

|---|---|---|---|

| Electron-Donating Group (EDG) | -CH₃, -C₄H₉ | Decreases Electrophilicity | Decreased |

| Neutral | -H | Baseline | Baseline |

| Electron-Withdrawing Group (EWG) | -NO₂, -Cl | Increases Electrophilicity | Increased |

Catalysis in 2 Sec Butylphenyl Isocyanate Reactions

Classes of Catalysts for Isocyanate Chemistry

The catalysis of the isocyanate/hydroxyl (NCO/OH) reaction is typically achieved using organometallic compounds and/or tertiary amines. turkchem.netadhesivesmag.com The selection of a catalyst system allows for the tuning of reactivity to achieve desired outcomes like sufficient pot life and fast cure times. turkchem.netreaxis.com

Organometallic compounds are widely used to catalyze the polymerization reaction between an isocyanate and a polyol. poliuretanos.com.br This class includes catalysts based on tin, bismuth, zinc, zirconium, and other metals. reaxis.comreaxis.com Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), have historically been the most common and effective catalysts due to their versatility. reaxis.comwernerblank.com However, due to the aquatic toxicity of some organotin compounds, there has been a significant effort to find alternatives. wernerblank.comresearchgate.net

These catalysts primarily accelerate the gelling reaction (urethane formation). reaxis.com The effectiveness of an organometallic catalyst is influenced by both the metal center and the associated organic ligands. turkchem.net For example, research has shown that changing the ligand can dramatically affect the metal's ability to catalyze the reaction. turkchem.net Bismuth and zinc compounds are common replacements for tin, offering different reactivity profiles and improved environmental standing. reaxis.comreaxis.com Zirconium complexes have also been investigated as effective catalysts. wernerblank.comresearchgate.net

| Metal | Common Catalyst Examples | Primary Mechanism | Key Characteristics |

|---|---|---|---|

| Tin | Dibutyltin Dilaurate (DBTDL), Stannous Octoate | Lewis Acid | Highly effective and versatile, but environmental and toxicity concerns exist. reaxis.comwernerblank.com |

| Bismuth | Bismuth Neodecanoate, Bismuth Octoate | Insertion (associates with polyol) | Environmentally friendly alternative to tin. reaxis.comresearchgate.net |

| Zinc | Zinc Octoate, Zinc Neodecanoate | - | Often used in combination with other metals; can provide delayed action. reaxis.comreaxis.com |

| Zirconium | Zirconium Chelates (e.g., Zirconium Acetylacetonate) | Insertion | Activates hydroxyl groups and shows high selectivity for the NCO/OH reaction over the NCO/water reaction. turkchem.netwernerblank.com |

Tertiary amines are another major class of catalysts used in isocyanate reactions. adhesivesmag.compoliuretanos.com.br They can be used alone or in synergistic combinations with organometallic catalysts. turkchem.net Unlike metal catalysts that primarily promote the gelling reaction, tertiary amines can be selected to catalyze either the gelling reaction (isocyanate-polyol) or the blowing reaction (isocyanate-water). poliuretanos.com.brmingxuchem.com It has been demonstrated that tertiary amines are particularly effective at catalyzing the reactions of aromatic isocyanates. turkchem.net

The catalytic activity is influenced by the basicity and steric hindrance of the amine. poliuretanos.com.br For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO), also known as triethylene diamine (TEDA), is a highly effective gel catalyst because its nitrogen atoms are sterically accessible. poliuretanos.com.brgvchem.com Other amines, like bis(2-dimethylaminoethyl)ether, are potent blowing catalysts. poliuretanos.com.br Some tertiary amines contain hydroxyl groups, allowing them to react with isocyanates and become incorporated into the polymer matrix. poliuretanos.com.brgoogle.com

Bifunctional catalysts operate through a concerted mechanism involving both a proton donor and a proton acceptor site. In the context of isocyanate reactions, this can involve systems that activate both the isocyanate and the co-reactant (e.g., an alcohol). Quaternary ammonium (B1175870) ionic liquids have been explored as bifunctional catalysts for synthesizing carbonates from isocyanates, demonstrating the principle of dual activation. While not explicitly detailed for 2-sec-butylphenyl isocyanate in the provided context, the concept involves a catalyst that can interact with both reacting species to lower the activation energy of the transition state.

Research continues into novel catalytic systems to replace traditional catalysts and offer improved performance or selectivity. researchgate.net These emerging systems include various metal complexes and superbases.

Metal Complexes : Beyond the common tin, bismuth, and zinc catalysts, complexes involving iron, aluminum, and manganese have been investigated. reaxis.comacs.orgresearchgate.net For instance, a two-coordinate Fe(II) complex has been shown to be an effective precatalyst for the hydroamination of isocyanates. acs.org Aluminum and zirconium chelates are also being developed as environmentally friendly alternatives to organotins. researchgate.net

Superbases and Anionic Catalysts : Strong bases such as aminals, amidines, and alkoxide anions can be highly effective catalysts for isocyanate reactions. rsc.org These catalysts are particularly efficient in promoting the cyclotrimerization of isocyanates to form isocyanurates, a reaction that enhances the thermal stability and flame retardancy of polyurethane materials. rsc.orgtue.nl

Mechanisms of

The isocyanate group (–N=C=O) has an electrophilic carbon atom that is susceptible to nucleophilic attack. poliuretanos.net Many catalysts function by increasing the electrophilicity of this carbon atom, making it more reactive.

Lewis Acid Mechanism (Organometallic Catalysts) : Common organotin catalysts operate via a Lewis acid mechanism. turkchem.net The metal center of the catalyst coordinates with the oxygen or nitrogen atom of the isocyanate group. This association withdraws electron density from the isocyanate's carbon atom, making it more electrophilic and thus more susceptible to attack by the nucleophilic oxygen of an alcohol. turkchem.net

Nucleophilic Catalysis (Tertiary Amines) : Tertiary amines catalyze the reaction through a different pathway. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. poliuretanos.com.br This forms a highly unstable, polarized complex. gvchem.com This activated complex then readily reacts with an alcohol, regenerating the tertiary amine catalyst and forming the urethane (B1682113) product. poliuretanos.com.br The effectiveness of the amine is tied to its basicity and the steric accessibility of the nitrogen atom. poliuretanos.com.br

Insertion Mechanism (Alternative Organometallic Pathway) : Some organometallic catalysts, particularly those based on zirconium and bismuth, are believed to operate through an "insertion mechanism". turkchem.netwernerblank.com In this pathway, the metal catalyst first associates with the alcohol (polyol), forming a metal-alcoholate complex. turkchem.net This complex then reacts with the isocyanate, facilitating the "insertion" of the isocyanate between the metal and the alcohol moiety to form a urethane. turkchem.netwernerblank.com This mechanism is noted for its high selectivity toward the isocyanate-alcohol reaction over the competing isocyanate-water reaction. wernerblank.com

Activation of Nucleophilic Reactants (e.g., Alcohols, Water)

Catalysts accelerate the reaction of this compound primarily by activating either the isocyanate itself or the nucleophilic reactant, such as an alcohol or water. The activation mechanism is highly dependent on the type of catalyst employed. acs.org

Lewis Acid Catalysis: This mechanism involves the catalyst, typically an organometallic compound like dibutyltin dilaurate (DBTDL), coordinating to the oxygen or nitrogen atom of the isocyanate group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. wernerblank.com This pathway can be generalized as an electrophilic activation of the isocyanate. acs.org

Nucleophilic Catalysis / Insertion Mechanism: In this pathway, the catalyst interacts with the hydroxyl group of the alcohol, increasing its nucleophilicity. acs.org For instance, certain zirconium chelates are known to activate hydroxyl groups and catalyze the isocyanate-hydroxyl reaction through an "insertion mechanism". wernerblank.com This involves the formation of a metal-alcoholate complex, which then reacts with the isocyanate. wernerblank.com This mechanism is often favored for achieving high selectivity in the reaction between isocyanates and alcohols over the competing reaction with water. wernerblank.com Organocatalysts such as N-heterocyclic carbenes (NHCs) are also proposed to activate the alcohol via a hydrogen-bonding mechanism before its addition to the isocyanate. acs.org

Bifunctional Catalysis: Some organocatalysts, particularly certain organic acids, are believed to operate through a dual hydrogen-bonding mechanism. acs.org This involves the simultaneous electrophilic activation of the isocyanate and nucleophilic activation of the alcohol. acs.org This concerted activation facilitates the reaction, proving suitable even for sterically hindered isocyanates and secondary alcohols. acs.org

For highly hindered isocyanates like this compound, specific catalysts have been found to be effective. For example, titanium tetra-t-butoxide has been shown to successfully catalyze the reaction of hindered isocyanates with alcohols, leading to high yields of the corresponding carbamates under mild conditions. nih.gov

| Catalyst Type | Primary Activation Target | Proposed Mechanism | Relevance for Hindered Isocyanates |

| Organotin Compounds (e.g., DBTDL) | Isocyanate | Lewis Acid Catalysis: Coordination to NCO group increases its electrophilicity. wernerblank.com | Effective, but may lack selectivity. wernerblank.com |

| Zirconium Chelates | Alcohol | Insertion Mechanism: Formation of a highly reactive metal-alcoholate complex. wernerblank.com | High selectivity for alcohol reaction over water is advantageous. wernerblank.com |

| Tertiary Amines (e.g., DABCO) | Isocyanate/Alcohol Complex | Forms a complex with the isocyanate or the alcohol, facilitating proton transfer. scribd.com | Activity is sensitive to steric factors in the amine catalyst. scribd.comrsc.org |

| N-Heterocyclic Carbenes (NHCs) | Alcohol | Nucleophilic Activation: Forms a hydrogen-bonded adduct with the alcohol. acs.org | Shown to be effective for polyurethane synthesis. acs.org |

| Organic Acids | Isocyanate & Alcohol | Bifunctional Activation: Simultaneous activation via dual hydrogen-bonding. acs.org | Suitable for polymerizing sterically hindered isocyanates. acs.org |

| Titanium Alkoxides | Isocyanate/Alcohol | Lewis Acid / Insertion | Proven effective for highly hindered isocyanates. nih.gov |

Concerted vs. Stepwise Catalytic Pathways

The exact pathway of the catalyzed reaction between an isocyanate and an alcohol can be described as either concerted or stepwise, a distinction that is crucial for understanding the reaction kinetics and the role of the catalyst.

A concerted mechanism involves a single transitional step where bond-forming and bond-breaking occur simultaneously. youtube.com In the context of isocyanate reactions, a concerted pathway might involve a termolecular complex of the isocyanate, alcohol, and catalyst (e.g., a tertiary amine), proceeding through a single transition state without forming a stable intermediate. rsc.org Computational studies on reactions catalyzed by organic acids also suggest a concerted, dual hydrogen-bonding mechanism involving a reactant complex, a transition state, and a product complex. acs.org

A stepwise mechanism , in contrast, involves the formation of one or more reactive intermediates. youtube.com The reaction proceeds through multiple transition states. For example, catalysis by anionic species like alkoxides is proposed to occur via a stepwise mechanism. rsc.org The first step is the formation of a highly nucleophilic alcoholate anion, which then attacks the isocyanate in a subsequent step. rsc.org

The operative pathway depends on the specific catalyst, reactants, and reaction conditions. rsc.org For sterically hindered molecules like this compound, the energy barriers for different pathways can be significantly affected. A catalyst that promotes a lower-energy stepwise pathway by forming a reactive intermediate might be more effective at overcoming the steric hindrance than one that relies on a highly ordered, and potentially sterically crowded, concerted transition state.

Catalyst Performance Parameters

The effectiveness of a catalyst for reactions involving this compound is assessed by several key performance parameters, including its selectivity, ability to enhance reaction rates, and its stability over time.

Selectivity in Competing Reactions

In systems containing multiple nucleophiles, such as a mixture of alcohols and water, catalyst selectivity is paramount. The primary competing reactions for this compound are urethane formation (reaction with alcohol) and urea (B33335) formation (reaction with water). Other potential side reactions include the cyclotrimerization of the isocyanate to form a stable isocyanurate ring. rsc.orgresearchgate.net

Urethane vs. Urea Formation: An ideal catalyst will selectively promote the isocyanate-alcohol reaction over the isocyanate-water reaction. The latter is often undesirable in coatings and elastomer applications as it consumes isocyanate and generates carbon dioxide, which can cause foaming or defects. wernerblank.com Organotin catalysts are generally considered non-selective, catalyzing both reactions. wernerblank.com In contrast, certain catalysts like zirconium chelates have demonstrated a high preference for the isocyanate-hydroxyl reaction, making them highly selective. wernerblank.com The efficiency of tertiary amine catalysts depends on their structure and basicity, and they have been suggested to have a more pronounced catalytic effect on aromatic isocyanates compared to aliphatic ones. rsc.orgresearchgate.net

Urethane vs. Isocyanurate Formation: The formation of isocyanurate trimers is another important competing reaction, which can be desirable for increasing the crosslink density and thermal stability of a polymer network. tue.nl The choice of catalyst heavily influences the product distribution. Catalysts like common tertiary amines (e.g., DABCO) and tin carboxylates tend to favor carbamate (B1207046) (urethane) formation at equimolar ratios. rsc.org However, other catalysts, including amidines, carboxylate anions, and alkoxide anions, can strongly promote isocyanurate formation. rsc.org

The steric hindrance of the sec-butyl group in this compound may naturally suppress the rate of cyclotrimerization compared to less hindered aromatic isocyanates. A catalyst's ability to selectively promote the desired reaction is therefore a critical performance parameter.

Reaction Rate Enhancement and Turn-Over Frequencies

A primary function of a catalyst is to increase the reaction rate. This enhancement is particularly important for sterically hindered isocyanates like this compound, which would otherwise react very slowly. kuleuven.be The catalytic activity is often quantified by the Turnover Number (TON) and Turnover Frequency (TOF) .

Turnover Number (TON): Represents the total number of moles of substrate that one mole of catalyst can convert into product before becoming inactive. An ideal catalyst would have an infinite TON. wikipedia.org

Turnover Frequency (TOF): Defined as the number of turnovers (catalytic cycles) per unit of time (e.g., s⁻¹ or h⁻¹). It is a direct measure of the catalyst's efficiency and the rate of the reaction. wikipedia.orgresearchgate.net For most industrial catalytic applications, the TOF is typically in the range of 10⁻² to 10² s⁻¹. wikipedia.org

Conceptual Comparison of Catalyst Activity for Hindered Isocyanate Reactions

| Catalyst Type | Expected Relative Rate Enhancement | Key Considerations |

|---|---|---|

| Uncatalyzed | Very Low | Reaction is often impractically slow due to steric hindrance. acs.org |

| Tertiary Amines | Moderate | Activity is highly dependent on the amine's basicity and steric accessibility. rsc.org |

| Organotin Compounds | High | Generally very active but may lack selectivity and face regulatory pressure. wernerblank.com |

| Zirconium/Titanium Compounds | High to Very High | Can offer both high reaction rates and excellent selectivity. wernerblank.comnih.gov |

| Strong Organocatalysts (Acids/Bases) | High | Can be competitive with metal catalysts; mechanism plays a key role. acs.org |

Catalyst Deactivation and Regeneration Strategies

Catalyst deactivation is the loss of catalytic activity over time. The mechanisms of deactivation can be chemical, thermal, or mechanical. whamine.com In polyurethane systems, common deactivation pathways include:

Poisoning: The active sites of the catalyst are irreversibly blocked by strong interactions with impurities or components in the reaction mixture. For example, acidic catalysts can be neutralized and deactivated by basic impurities, and vice versa. whamine.com

Fouling/Coking: The catalyst surface or active sites are covered by deposits, such as carbonaceous materials or non-volatile side products, preventing reactants from accessing them. whamine.com

Hydrolysis: Many organometallic catalysts are sensitive to moisture and can be deactivated through hydrolysis, which alters their chemical structure and catalytic activity. researchgate.net

Intentional Deactivation: In some applications, such as the production of NCO-terminated prepolymers, the catalyst remains active after the initial reaction is complete, which can lead to undesirable viscosity increases during storage. google.com In these cases, a deactivating agent is intentionally added to "kill" the catalyst. For instance, tetrabromo ethane (B1197151) can be used to deactivate the tertiary amine catalyst DABCO by forming an inactive complex. google.com

Regeneration is the process of restoring the activity of a deactivated catalyst. Regeneration strategies depend on the deactivation mechanism:

For catalysts deactivated by fouling, a common strategy is to remove the deposits, for example, by controlled oxidation (burning off carbon) at high temperatures. whamine.com

For catalysts deactivated by poisoning, regeneration can be more difficult and may not be economically feasible if the poisoning is irreversible.

| Deactivation Mechanism | Description | Example | Potential Regeneration Strategy |

| Poisoning | Chemical reaction of an impurity with the catalyst's active sites. whamine.com | Acid catalyst neutralized by a basic impurity. | Generally difficult; may require chemical treatment if feasible. |

| Fouling | Physical blockage of active sites by deposits. whamine.com | Carbon deposits forming on the catalyst surface. | Removal of deposits via calcination or solvent washing. whamine.com |

| Hydrolysis | Reaction with water leading to a change in the catalyst's chemical structure. researchgate.net | Organo-bismuth catalysts reacting with moisture. | Typically irreversible; requires stringent anhydrous conditions. |

| Complexation | Intentional addition of an agent that forms a stable, inactive complex with the catalyst. google.com | Addition of tetrabromo ethane to deactivate DABCO. google.com | Not applicable (deactivation is the goal). |

Report on the Unavailability of Specific Research Data for this compound in Polymer Applications

Following a comprehensive and exhaustive search of public scientific literature, patents, and technical databases, it has been determined that there is no specific research data available concerning the use of This compound in the polymer chemistry and materials science applications outlined in the user's request.

The search included queries for the compound by name and its CAS number (480439-17-6) in combination with key terms such as "polyurethane," "polyurea," "step-growth polymerization," "polymer architecture," "hard segment formation," "block copolymers," and "post-polymerization modification."

While product listings from chemical suppliers confirm the commercial availability of this compound, no academic papers, patents, or technical articles were found that describe its synthesis into, or influence on, polymeric materials.

The provided, highly detailed outline requires specific research findings, discussions of the compound's influence on polymer structure and properties, and data tables. This level of detail is contingent upon the existence of published research in which this specific monomer has been utilized and characterized.

General principles of polymer chemistry suggest how an ortho-alkyl substituted aromatic isocyanate might behave. For instance:

Reactivity: The steric hindrance from the sec-butyl group at the ortho position to the isocyanate group would be expected to decrease its reactivity in step-growth polymerization compared to less hindered aromatic isocyanates like 4,4'-Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI).

Hard Segment Packing: The bulky, non-planar sec-butyl group would likely disrupt the regular packing and hydrogen bonding between urethane or urea linkages. This would hinder the formation of well-ordered crystalline hard segments, potentially leading to more amorphous polymers with lower tensile strength and hardness compared to those made with symmetrical aromatic isocyanates.

However, these are theoretical extrapolations based on the behavior of other substituted isocyanates. Without specific experimental data for this compound, it is impossible to provide the scientifically accurate and detailed content required for each section and subsection of the requested article.

Due to the complete absence of specific research data for this compound within the requested contexts, the generation of a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible. Proceeding would require speculation and invention of data, which would violate the principles of scientific accuracy. Therefore, the request to generate the specified article cannot be fulfilled.

Polymer Chemistry and Materials Science Applications Involving 2 Sec Butylphenyl Isocyanate

Structure-Processing-Property Relationships in Isocyanate-Derived Polymers

Rheological Behavior during Polymerization

No information is available on the viscosity, gel point, or curing kinetics associated with the polymerization of 2-sec-butylphenyl isocyanate with polyols or other co-monomers.

Thermal and Mechanical Properties of Resulting Materials

There is no available data on the thermal stability, glass transition temperature, melting point, tensile strength, modulus, or other mechanical properties of polymers synthesized using this compound.

Advanced Analytical Methodologies for 2 Sec Butylphenyl Isocyanate and Its Reaction Products

Chromatographic Techniques for Quantitative Analysis and Separation

Chromatographic methods are fundamental for the separation and quantitative analysis of isocyanates and their reaction products. Due to the high reactivity of the isocyanate group, derivatization is often a necessary step to form stable compounds suitable for analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Fluorescence, Chemiluminescent Nitrogen Detection)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of isocyanates. rsc.orgkoreascience.krepa.govepa.govresearchgate.net The choice of detector is critical and depends on the required sensitivity and selectivity.

UV Detection: HPLC coupled with an ultraviolet (UV) detector is a common method for analyzing isocyanate derivatives. nih.govrsc.org The derivatizing agent often contains a chromophore that allows for sensitive detection at a specific wavelength, typically around 254 nm. epa.govtandfonline.com For instance, the reaction of isocyanates with reagents like 1-(2-pyridyl)piperazine (B128488) (1-2PP) or dibutylamine (B89481) (DBA) yields stable urea (B33335) derivatives that can be readily analyzed by reversed-phase LC-UV. koreascience.krepa.govrsc.org

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection is employed. rsc.orgtandfonline.comacs.orgtandfonline.comacs.org Derivatizing agents such as 9-(N-methylaminomethyl)-anthracene (MAMA) react with isocyanates to form highly fluorescent urea derivatives. rsc.orgtandfonline.comtandfonline.com This method can be ten to twenty times more sensitive than UV detection, with detection limits in the range of 1 x 10⁻⁴ mg/m³ for a 15-liter air sample. rsc.orgtandfonline.com

Chemiluminescent Nitrogen Detection (CLND): While less common, CLND can be a valuable tool for the specific detection of nitrogen-containing compounds like isocyanates and their derivatives, offering an alternative detection strategy.

A comparative overview of common derivatizing agents for HPLC analysis of isocyanates is presented in the table below.

| Derivatizing Agent | Detection Mode | Advantages |